

# Spectroscopic data of (2-Oxopiperidin-1-yl)acetyl chloride

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## Compound of Interest

Compound Name: (2-Oxopiperidin-1-yl)acetyl  
chloride

Cat. No.: B1406529

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## Technical Guide: (2-Oxopiperidin-1-yl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

### Disclaimer

Direct experimental spectroscopic data for **(2-Oxopiperidin-1-yl)acetyl chloride** is not readily available in public scientific databases. This guide provides a standard experimental protocol for its synthesis and predicted spectroscopic data based on the analysis of its constituent chemical moieties. The predicted data serves as a reference for researchers synthesizing and characterizing this compound.

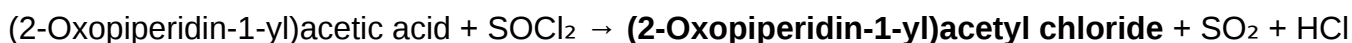
### Introduction

**(2-Oxopiperidin-1-yl)acetyl chloride** is a reactive chemical intermediate, valuable in organic synthesis, particularly for introducing the (2-oxopiperidin-1-yl)acetyl group into various molecules. This functional group is of interest in medicinal chemistry and drug development due to the presence of the lactam structure, a common feature in many biologically active compounds. This guide outlines a common synthetic route and provides an estimation of the key spectroscopic data required for its identification and characterization.

## Experimental Protocol: Synthesis

A standard and effective method for the preparation of **(2-Oxopiperidin-1-yl)acetyl chloride** is the reaction of its corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, with thionyl chloride (SOCl<sub>2</sub>).<sup>[1][2][3][4]</sup> This reaction is a widely used procedure for the synthesis of acyl chlorides.<sup>[2][4]</sup>

Reaction Scheme:



Materials and Reagents:

- (2-Oxopiperidin-1-yl)acetic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, condenser, drying tube)
- Magnetic stirrer and stir bar

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, add (2-Oxopiperidin-1-yl)acetic acid.
- Add an excess of thionyl chloride to the flask. The reaction can often be performed neat or with an inert solvent like dichloromethane.
- The mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until the evolution of HCl and SO<sub>2</sub> gas ceases.<sup>[1][3]</sup>
- After the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.<sup>[1]</sup>

- The resulting crude **(2-Oxopiperidin-1-yl)acetyl chloride**, which is often an oil, can then be used in the subsequent reaction step without further purification, as acyl chlorides are generally reactive and susceptible to hydrolysis.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(2-Oxopiperidin-1-yl)acetyl chloride**. These predictions are based on the known spectral properties of the 2-oxopiperidine ring and the acetyl chloride functional group.

### Predicted <sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~ 4.2 - 4.5	s	2H	-N-CH <sub>2</sub> -COCl
~ 3.2 - 3.4	t	2H	-N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>3</sub> -CO-
~ 2.4 - 2.6	t	2H	-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>2</sub> -CO-N-
~ 1.8 - 2.0	m	4H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -N-

### Predicted <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
~ 172 - 175	-CO-Cl
~ 170 - 173	-N-CO-CH <sub>2</sub> -
~ 50 - 55	-N-CH <sub>2</sub> -COCl
~ 48 - 52	-N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>3</sub> -CO-
~ 30 - 35	-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>2</sub> -CO-N-
~ 20 - 25	-CO-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~ 20 - 25	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -N-

## Predicted IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 1790 - 1815	Strong	C=O stretch (acyl chloride)
~ 1640 - 1680	Strong	C=O stretch (amide/lactam)
~ 2850 - 2960	Medium	C-H stretch (aliphatic)
~ 1400 - 1480	Medium	CH <sub>2</sub> scissoring
~ 650 - 750	Strong	C-Cl stretch

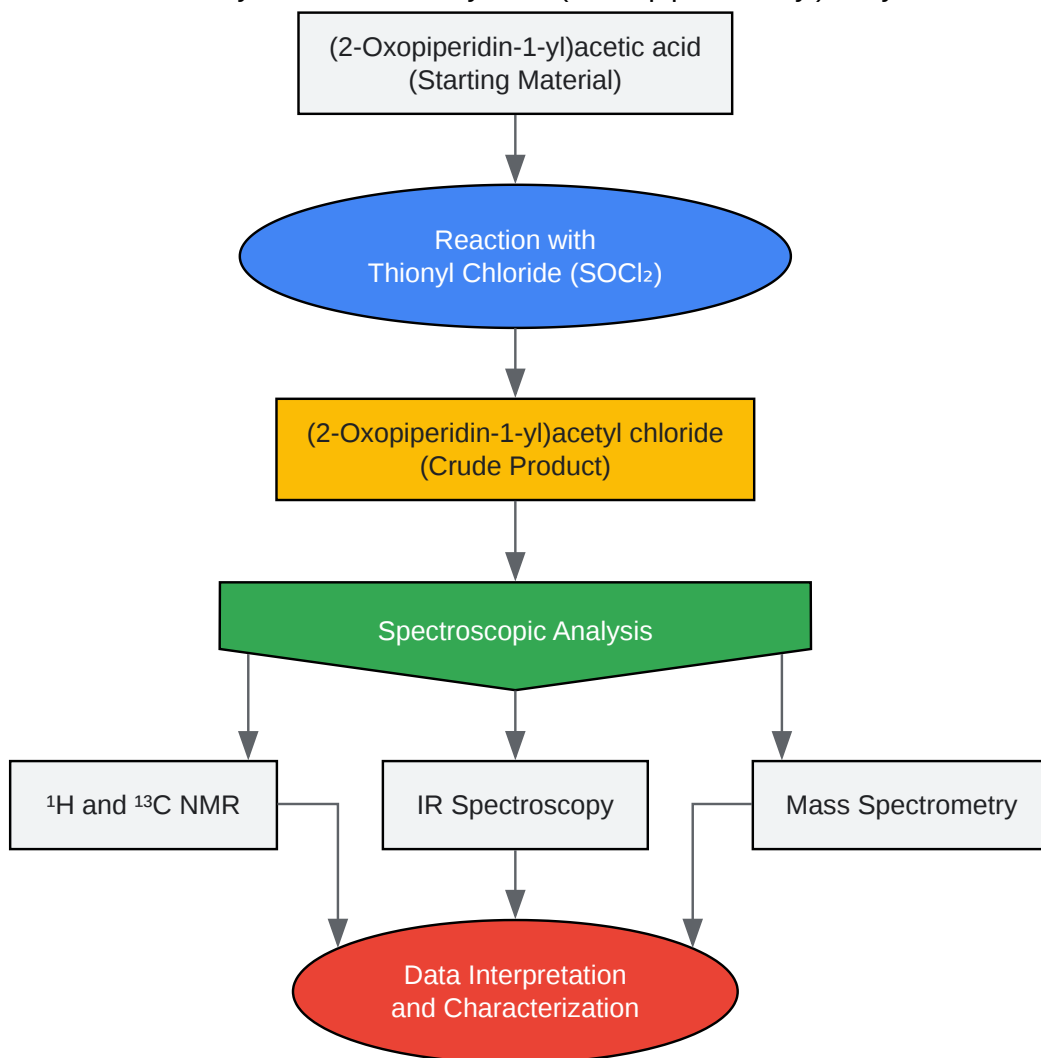
## Predicted Mass Spectrometry Data

m/z Value	Interpretation
~ 175/177	[M] <sup>+</sup> molecular ion peak (with <sup>35</sup> Cl/ <sup>37</sup> Cl isotope pattern)
~ 140	[M - Cl] <sup>+</sup>
~ 112	[M - COCl] <sup>+</sup>
~ 98	[M - CH <sub>2</sub> COCl] <sup>+</sup>
~ 84	Further fragmentation of the piperidinone ring

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the starting material to the synthesized product and its subsequent spectroscopic analysis.

## Workflow for Synthesis and Analysis of (2-Oxopiperidin-1-yl)acetyl chloride



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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